H-Lys(Boc)-AMC

Vue d'ensemble

Description

H-Lys(Boc)-OH, also known as Nε-Boc-L-lysine, is an ε-amino-protected lysine . It is commonly used in solution phase peptide synthesis . It is used as therapy to treat recurrent herpes simplex infections .

Synthesis Analysis

H-Lys(Boc)-OH is used in solution phase peptide synthesis . It can be used to prepare pentafluorophenyl esters which are further used to synthesize β-peptides .Molecular Structure Analysis

The linear formula of H-Lys(Boc)-OH is (CH3)3COCONH(CH2)4CH(NH2)COOH . Its molecular weight is 246.30 .Chemical Reactions Analysis

H-Lys(Boc)-OH is used to prepare pentafluorophenyl esters which are further used to synthesize β-peptides .Physical And Chemical Properties Analysis

H-Lys(Boc)-OH is a white powder . Its density is 1.1±0.1 g/cm3, boiling point is 412.9±40.0 °C at 760 mmHg, and vapour pressure is 0.0±2.1 mmHg at 25°C . It has an enthalpy of vaporization of 73.0±6.0 kJ/mol and a flash point of 203.5±27.3 °C .Relevant Papers One relevant paper discusses the synthesis, pharmacokinetics, and biological use of lysine-modified single-walled carbon nanotubes . The paper describes how H-Lys(Boc)-OH can be used to prepare pentafluorophenyl esters, which are then used to synthesize β-peptides .

Applications De Recherche Scientifique

Histone Deacetylase (HDAC) Research

H-Lys(Boc)-AMC has been utilized in the study of histone deacetylases (HDACs), which are significant in the regulation of transcription. It acts as a fluorescent substrate for HDACs, aiding in the development of non-radioactive assays for HDAC inhibitor screening. This application is crucial in cancer research, as HDAC inhibitors are a promising class of anticancer drugs (Heltweg, Dequiedt, Verdin, & Jung, 2003).

Biodegradable Surfactant Research

In a study exploring lysine-based cationic surfactants for DNA incorporation into lipophilic delivery systems, H-Lys(Boc)-AMC derivatives were synthesized and evaluated. This research has implications in developing nonviral gene vectors and enhancing the delivery of genetic material (Wolf et al., 2020).

Neuroprotective and Antidepressant Effects

Research on H-Lys(Boc)-AMC has contributed to understanding the neuroprotective and antidepressant effects of HDAC inhibitors. This has implications in treating central nervous system disorders and developing assays for measuring HDAC activity in the brain (Reddy et al., 2018).

Protease Activity in Biological Systems

H-Lys(Boc)-AMC has been used to study protease activities in various biological systems, such as rabbit reticulocyte lysates and wheat germ lysates. These studies contribute to understanding the role of proteases in cellular processes (Mumford et al., 1981).

Genetic Code Expansion and Genome Editing

H-Lys(Boc)-AMC derivatives have been explored in genetic code expansion to control Cas9-mediated mammalian genome editing. This research holds promise for applications in clinical therapeutic genome editing and environmental gene drives (Suzuki et al., 2018).

Radiopharmaceuticals and Peptide Synthesis

The use of H-Lys(Boc)-AMC in synthesizing peptides for radiopharmaceutical applications has been investigated. It offers a precise method for incorporating technetium-99m-binding ligands into peptides, contributing to the development of peptide-based radiopharmaceuticals (Greenland et al., 2003).

Propriétés

IUPAC Name |

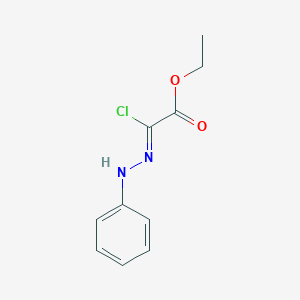

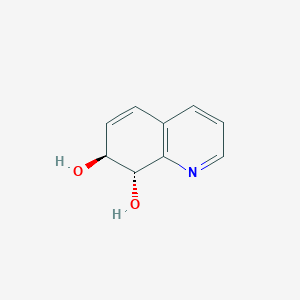

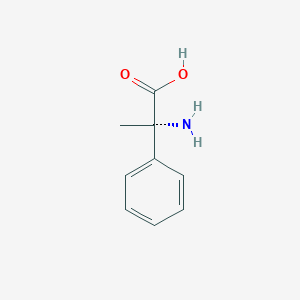

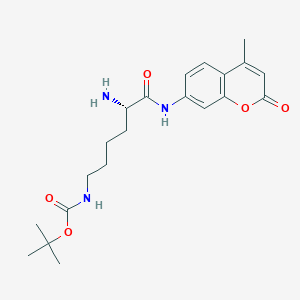

tert-butyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)24-19(26)16(22)7-5-6-10-23-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,27)(H,24,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWGDHIIFDVFOW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys(Boc)-AMC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.